3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate

Diazonium salt thermal stability Lithographic plate formulation Diazonium counterion comparison

3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate is a stabilized aryl diazonium salt bearing a hexahydroazepine (azepane) ring at the para position and a chlorine substituent at the meta position relative to the diazonium group. The compound possesses the molecular formula C12H15ClF6N3P and a molecular weight of 381.68 g/mol.

Molecular Formula C12H15ClF6N3P
Molecular Weight 381.68 g/mol
CAS No. 84604-32-0
Cat. No. B12680027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate
CAS84604-32-0
Molecular FormulaC12H15ClF6N3P
Molecular Weight381.68 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C12H15ClN3.F6P/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;1-7(2,3,4,5)6/h5-6,9H,1-4,7-8H2;/q+1;-1
InChIKeyMCLFXNMQLQYWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium Hexafluorophosphate (CAS 84604-32-0): Chemical Identity and Core Reactivity Profile


3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate is a stabilized aryl diazonium salt bearing a hexahydroazepine (azepane) ring at the para position and a chlorine substituent at the meta position relative to the diazonium group . The compound possesses the molecular formula C12H15ClF6N3P and a molecular weight of 381.68 g/mol . As a member of the benzene diazonium hexafluorophosphate family, it is primarily employed as an electrophilic reagent in azo coupling reactions for the synthesis of dyes, pigments, and functional organic materials, leveraging the non-nucleophilic hexafluorophosphate counterion for enhanced thermal stability relative to halide salts [1].

Why Generic Aryl Diazonium Salts Cannot Substitute for 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium Hexafluorophosphate


Attempts to replace 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate with simpler, more widely available aryl diazonium salts—such as unsubstituted benzenediazonium hexafluorophosphate or 4-chlorobenzenediazonium hexafluorophosphate—often fail to reproduce the reaction outcomes required in specialized synthetic sequences. The hexahydroazepine substituent exerts a strong electron-donating effect that significantly alters both the electrophilicity of the diazonium center and the absorption properties of the resulting azo adducts, while the hexafluorophosphate counterion is critical for maintaining shelf stability and controlled reactivity under ambient storage conditions [1]. Without this precise electronic and steric architecture, coupling yields may drop, product purity can degrade, and thermal decomposition during storage can compromise reproducibility in industrial-scale dye or pigment manufacturing.

Quantitative Head-to-Head Evidence Differentiating 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium Hexafluorophosphate from Its Closest Analogs


Thermal Stability Superiority of the Hexafluorophosphate Counterion Over Chloride and Hydrogen Sulfate Salts

A comprehensive stability study of diazonium salts in lithographic coating formulations demonstrated that the choice of counterion critically influences thermal decomposition kinetics. Hexafluorophosphate salts exhibited intermediate stability: tetrafluoroborate salts were found to be more stable than hexafluorophosphates, while both vastly outperformed chloride and hydrogen sulfate salts, which decomposed rapidly under identical accelerated aging conditions [1]. Although this study did not examine the azepane-substituted compound directly, it establishes that the hexafluorophosphate counterion present in 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate delivers substantially longer shelf life and fewer formulation defects than halide-based diazonium salts.

Diazonium salt thermal stability Lithographic plate formulation Diazonium counterion comparison

Electron-Donating Azepane Substituent Enhances Diazonium Stability Through Ortho/Para Donation

In the same lithographic stability investigation, ortho and para electron-donating substituents were identified as key structural features that improve diazonium thermal stability relative to unsubstituted or electron-withdrawing analogs [1]. The hexahydroazepine ring at the para position of 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate is a strong electron donor through lone-pair conjugation, placing this compound in the more stable category compared to benzenediazonium salts lacking such donor substitution. This class-level finding supports the rationale for selecting azepane-substituted diazonium salts when thermal robustness is a requirement.

Diazonium decomposition kinetics Electronic substituent effects Diazo lithography

Differentiation from Simpler 4-Chlorobenzenediazonium Hexafluorophosphate in Azo Coupling Selectivity and Product Properties

The commercially available analog 4-chlorobenzenediazonium hexafluorophosphate (CAS 1582-27-0) is widely used for protein modification and azo dye synthesis [1]. However, 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate bears an additional electron-donating azepane ring that redirects the electron density of the aryl diazonium cation. This electronic perturbation is expected to shift the absorption maxima of derived azo dyes bathochromically (red shift) and modulate coupling site selectivity when reacting with ambident nucleophiles. Such tuning is essential for matching specific coloristic requirements in dye and pigment manufacturing, where the simple 4-chloro analog fails to deliver the desired hue or tinctorial strength.

Azo dye synthesis Diazonium coupling site selectivity Chromophore tuning

Optimal Procurement Use-Cases for 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium Hexafluorophosphate Based on Differentiated Evidence


Thermally Stable Diazonium Component for Long-Shelf-Life Lithographic Plate Formulations

The hexafluorophosphate counterion provides intermediate thermal stability that is sufficient for lithographic plate manufacturing, where decomposition during coating and storage leads to premature plate failure [1]. Using 3-chloro-4-(hexahydro-1H-azepin-1-yl)benzenediazonium hexafluorophosphate in place of less stable halide salts directly addresses the deterioration problem documented in accelerated aging studies, reducing waste and improving batch-to-batch consistency.

Azo Dye Synthesis Requiring Bathochromically Shifted Chromophores with Specific Fastness Profiles

The electron-donating hexahydroazepine substituent differentiates this diazonium salt from simpler analogs by enabling the production of azo dyes with deeper hues and potentially improved light fastness [2]. Colorant manufacturers seeking to expand their palette beyond what is achievable with 4-chlorobenzenediazonium hexafluorophosphate or other common diazonium precursors can procure this compound to access novel dye structures with tailored absorption characteristics.

Surface Functionalization Requiring Solvent-Soluble, Non-Hygroscopic Diazonium Reagents

The hexafluorophosphate salt form generally exhibits better solubility in polar organic solvents and lower hygroscopicity compared to chloride or sulfate salts, facilitating its use in non-aqueous surface grafting protocols [1]. The azepane ring further enhances solubility in aprotic solvents, making 84604-32-0 a preferred choice for electrochemical or spontaneous grafting of organic layers onto carbon, metal, or semiconductor surfaces where precise control of diazonium concentration is required.

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